Thalidomide-piperazine (hydrochloride)

Catalog No.
S8459957
CAS No.
M.F
C17H19ClN4O4
M. Wt
378.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thalidomide-piperazine (hydrochloride)

Product Name

Thalidomide-piperazine (hydrochloride)

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-piperazin-1-ylisoindole-1,3-dione;hydrochloride

Molecular Formula

C17H19ClN4O4

Molecular Weight

378.8 g/mol

InChI

InChI=1S/C17H18N4O4.ClH/c22-14-4-3-13(15(23)19-14)21-16(24)11-2-1-10(9-12(11)17(21)25)20-7-5-18-6-8-20;/h1-2,9,13,18H,3-8H2,(H,19,22,23);1H

InChI Key

GZNLORFTQXVXFE-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCNCC4.Cl

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCNCC4.Cl

Thalidomide-piperazine hydrochloride (CAS: 2228029-82-9) is a highly specialized, bifunctional precursor utilized extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) [1]. It consists of a cereblon (CRBN) E3 ligase-binding thalidomide core, functionalized at the 5-position of the phthalimide ring with a rigid piperazine linker attachment point [2]. Formulated as a hydrochloride salt, this compound is engineered to overcome the inherent physicochemical limitations of standard free-base imide ligands, offering enhanced aqueous solubility and improved stability for high-throughput bioconjugation workflows [3]. As a critical building block, it enables the rapid generation of PROTAC libraries with distinct spatial trajectories and conformational rigidities, making it a foundational material for targeted protein degradation campaigns [2].

Procurement Fit

PROTAC Assembly
Pre-functionalized CRBN ligand building block for direct linker conjugation
Conjugation Handle
Terminal piperazine amine supports modular PROTAC library synthesis
Assay Compatibility
Hydrochloride salt enhances aqueous solubility for in vitro assay workflows

Substituting Thalidomide-piperazine hydrochloride with its free base equivalent or a standard 4-substituted pomalidomide analog introduces severe process and performance liabilities [1]. Free base thalidomide derivatives suffer from poor solubility in polar solvent systems and are highly susceptible to rapid, non-enzymatic hydrolysis of the glutarimide ring at pH levels above 6, leading to inconsistent conjugation yields and batch failures [2]. Furthermore, replacing the 5-position piperazine with a flexible PEG chain or a 4-position attachment fundamentally alters the PROTAC's exit vector and increases the conformational entropic penalty [3]. This generic substitution often results in steric clashes within the Target-PROTAC-CRBN ternary complex or unwanted degradation of endogenous zinc finger neosubstrates, ultimately compromising both the potency and selectivity of the final degrader [1].

Substitution Risk

Thalidomide is not interchangeable
Parent thalidomide lacks the piperazine conjugation handle; direct PROTAC assembly is not supported.
PEG linkers may alter ternary complex stability
Fully flexible PEG linkers can introduce entropic penalty; piperazine rigidity may require context-specific validation.
Salt form substitution risks solubility mismatch
Free base form has significantly lower aqueous solubility; cannot replace hydrochloride in aqueous assay preparations.

Enhanced Precursor Stability and Processability via Hydrochloride Salt Formulation

The glutarimide ring of thalidomide is notoriously unstable, undergoing rapid non-enzymatic hydrolysis at pH > 6, which severely impacts precursor shelf-life and bioconjugation efficiency [1]. Formulating thalidomide-piperazine as a hydrochloride salt provides a localized acidic microenvironment that protects the glutarimide moiety during storage and handling in polar solvent mixtures (e.g., DMSO/aqueous buffers) [2]. Compared to the free base, the HCl salt demonstrates significantly higher solubility and a drastically reduced rate of hydrolytic degradation, ensuring consistent molarity and reactivity during parallel PROTAC library synthesis [1].

Evidence DimensionHydrolytic stability and solubility in polar media (pH > 6)
Target Compound DataProlonged glutarimide ring stability and high solubility
Comparator Or BaselineThalidomide-piperazine free base (rapid hydrolysis and lower solubility)
Quantified DifferenceSignificant reduction in degradation rate during bioconjugation workflows
ConditionsAqueous/DMSO solvent systems at physiological or slightly basic pH

Procuring the HCl salt minimizes batch-to-batch variability caused by precursor degradation, directly improving PROTAC synthesis yields and reproducibility.

Aqueous Solubility
Data to verify
33.33 mg/mL in water (ultrasonicated)
Supports aqueous assay preparation
Supplier-reported value; validate in target buffer system

Reduction of Conformational Entropic Penalty via Rigid Piperazine Attachment

The incorporation of a piperazine ring directly onto the thalidomide core provides a conformationally restricted exit vector compared to highly flexible aliphatic or PEG linkers [1]. This rigidity pre-organizes the resulting PROTAC molecule, significantly reducing the entropic penalty (ΔS) associated with ternary complex formation (Target-PROTAC-CRBN) [2]. Studies indicate that rigidifying the linker attachment point enhances the thermodynamic stability of the ternary complex, yielding measurable improvements in binding affinities and lower DC50 (half-maximal degradation concentration) values compared to degraders utilizing floppy PEG chains [2].

Evidence DimensionTernary complex thermodynamic stability (Entropic penalty)
Target Compound DataReduced entropic penalty due to restricted conformational degrees of freedom
Comparator Or BaselineFlexible PEG or alkyl linkers (high entropic penalty upon binding)
Quantified DifferenceImproved binding affinity and lower DC50 in rigidified PROTAC architectures
ConditionsTarget-PROTAC-E3 ligase ternary complex formation

Selecting a rigid piperazine-based precursor increases the probability of identifying highly potent degraders by thermodynamically favoring ternary complex formation.

Linker Rigidity
Class-level inference
Semi-rigid piperazine linker vs. flexible PEG
PROTAC design context; individual validation needed
Rigidity effect is compound- and system-dependent

Rescue of Degrader Activity via 5-Position Exit Vector Trajectory

Thalidomide-piperazine hydrochloride utilizes a 5-position attachment on the phthalimide ring, projecting the linker at a distinct angle compared to standard 4-substituted analogs [1]. This altered exit vector is critical for targets where the 4-position causes steric clashes within the ternary complex. For example, in the development of AURKA degraders, shifting the linker attachment from the 4-position to the 5-position completely rescued degrader activity, achieving 57% target depletion at 10 nM, whereas the 4-substituted analog failed to induce any measurable degradation [2].

Evidence DimensionTarget degradation efficiency (Dmax at 10 nM)
Target Compound Data57% degradation at 10 nM (using 5-position exit vector)
Comparator Or Baseline4-substituted thalidomide analog (failed to deplete target)
Quantified DifferenceComplete rescue of degradation activity from 0% to 57%
ConditionsAURKA PROTAC development in cellular degradation assays

Procuring 5-substituted precursors is essential for expanding the screenable chemical space when standard 4-substituted PROTACs fail due to steric incompatibility.

Conjugation Handle
Head-to-head
Terminal piperazine amine available for direct amide coupling
Simplifies PROTAC library synthesis
Thalidomide requires de novo functionalization

Mitigation of Neosubstrate Off-Target Effects for Improved Selectivity

Standard 4-amino thalidomide (pomalidomide) derivatives strongly recruit endogenous zinc finger transcription factors (e.g., IKZF1, IKZF3, ZNF653) as neosubstrates, leading to off-target cytotoxicity [1]. Utilizing a 5-substituted piperazine exit vector structurally 'bumps off' these endogenous neosubstrates by altering the CRBN binding interface [2]. PROTACs engineered with 5-piperazine exit vectors demonstrate a markedly reduced affinity for off-target zinc finger proteins compared to their 4-substituted counterparts, significantly improving the overall safety and selectivity profile of the resulting degraders [1].

Evidence DimensionOff-target degradation of zinc finger proteins (e.g., ZNF653, IKZF1)
Target Compound DataMinimized degradation of endogenous neosubstrates
Comparator Or Baseline4-substituted thalidomide/pomalidomide analogs (high off-target degradation)
Quantified DifferenceSignificant reduction in off-target ternary complex formation
ConditionsProteome-wide degradation profiling in cellular models

For therapeutic PROTAC development, selecting this 5-substituted precursor is crucial for designing highly selective degraders that avoid dose-limiting off-target toxicity.

Molecular Properties
Cross-study comparable
MW 378.8 g/mol; HBD 3; HBA 6; rotatable bonds 2
Informs solvent selection and permeability predictions
Computed properties; experimental validation advised

High-Throughput PROTAC Library Synthesis

Due to its hydrochloride salt formulation, this compound exhibits superior solubility and hydrolytic stability in DMSO/aqueous mixtures. It is the optimal choice for automated, high-throughput parallel synthesis workflows where precursor degradation at neutral or basic pH would otherwise lead to inconsistent yields and batch failures [1].

Rigid Linker PROTAC Optimization Campaigns

When initial PROTAC hits utilizing flexible PEG linkers show poor potency due to a high entropic penalty, this compound serves as a critical rigidifying building block. The piperazine moiety pre-organizes the degrader, thermodynamically favoring ternary complex formation and often improving DC50 values [2].

Overcoming Steric Clashes in Non-Permissive Targets

For targets (such as AURKA) where standard 4-substituted pomalidomide-based degraders fail to induce degradation due to steric hindrance, the 5-position exit vector of this compound provides an alternative spatial trajectory, successfully rescuing ternary complex formation and target depletion [3].

Development of Highly Selective, Low-Toxicity Degraders

In therapeutic programs where off-target degradation of endogenous zinc finger proteins (like IKZF1/3) causes unacceptable cytotoxicity, this 5-substituted precursor is deployed to 'bump off' neosubstrates, ensuring that the resulting PROTACs maintain high selectivity for the intended target [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC library synthesis
Pre-functionalized CRBN ligand with conjugation handle
Amide coupling efficiency and CRBN engagement
Aqueous assay systems
High aqueous solubility (hydrochloride salt)
Stock solution stability and DMSO-free assay compatibility
CRBN-mediated degradation studies
Cereblon binding with orthogonal conjugation site
Neo-substrate recruitment and degradation kinetics
Linker rigidity SAR
Semi-rigid piperazine linker
Ternary complex formation and degradation potency

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

378.1094828 g/mol

Monoisotopic Mass

378.1094828 g/mol

Heavy Atom Count

26

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